C13H21BrN2
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Overview
Description
. This compound is characterized by its bromine, nitrogen, and aromatic ring components, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves several steps. One common method includes the reaction of 2,2-dimethylpropylamine with 5-bromo-2,2-dimethylaniline under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the process. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like or , leading to the formation of corresponding or .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of or .
Scientific Research Applications
N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: can be compared with other similar compounds, such as:
- 3-bromo-2-{[butyl(ethyl)amino]methyl}aniline
- N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline lies in its specific combination of bromine and amino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21BrN2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;bromide |
InChI |
InChI=1S/C13H21N2.BrH/c1-4-6-12-13-8-7-11(3)15(13)10-9-14(12)5-2;/h7-8H,4-6,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QUKFSSTYUXHJGR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=[N+](CCN2C1=CC=C2C)CC.[Br-] |
Origin of Product |
United States |
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